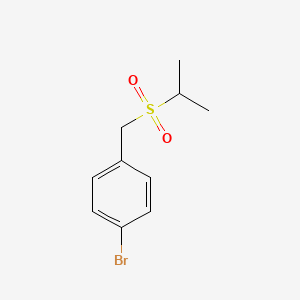![molecular formula C21H20FN5O2 B2491262 3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-07-9](/img/structure/B2491262.png)
3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of quinazoline and triazole . Quinazoline derivatives have been found to have a wide range of biological properties and are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Triazole compounds, on the other hand, are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, the synthesis of triazoloquinoxaline derivatives involves the use of eco-compatible catalysts and reaction conditions . In another example, a one-pot, three-step cascade process engaging five reactive centers has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinazoline ring and a triazole ring . The properties of these compounds depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and often involve the formation of multiple bonds . For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .科学的研究の応用
- The structure–activity relationship (SAR) of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines plays a crucial role in designing effective drugs for cancer treatment .
Anticancer Properties
Enzyme Inhibition
将来の方向性
The future directions for this compound involve the development of new antimicrobial agents with excellent antibacterial activity . There is an urgent need to develop new compounds with excellent antibacterial activity due to the widespread infection revealing a gradual decrease of sensitivity to the currently used antimicrobial agents .
作用機序
Target of Action
It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its potential pharmacological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This interaction could lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities associated with triazole compounds , it’s plausible that multiple biochemical pathways could be affected. These could include pathways related to the function of the enzymes and receptors that the compound interacts with.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied . These studies could provide insights into the potential ADME properties of this compound, which would impact its bioavailability.
Result of Action
Given the potential for interaction with various enzymes and receptors , the compound could have diverse effects at the molecular and cellular level. These effects could contribute to its potential pharmacological activities.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-12(2)9-10-23-20(28)13-7-8-15-17(11-13)27-19(24-21(15)29)18(25-26-27)14-5-3-4-6-16(14)22/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKXZPNTAAFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)
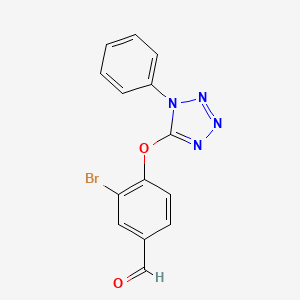
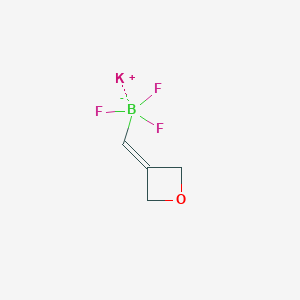

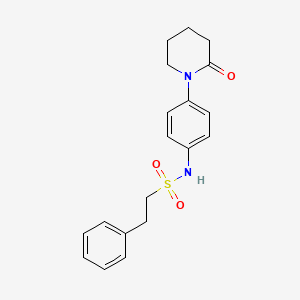
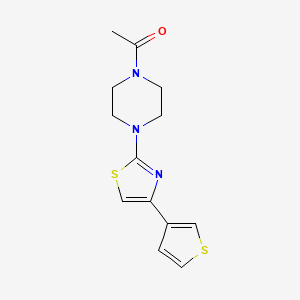
![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)
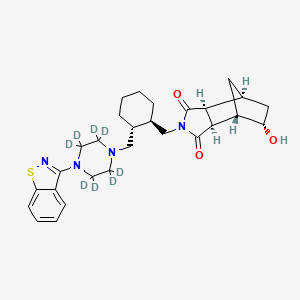
![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
methanone dihydrochloride](/img/structure/B2491199.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
